molecular formula C7H8F3NO3 B1400004 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid CAS No. 1343927-06-9

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid

Cat. No.: B1400004
CAS No.: 1343927-06-9
M. Wt: 211.14 g/mol
InChI Key: OPCPYCUUAYHQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring can also contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroacetyl group can enhance the compound’s stability and lipophilicity, making it a valuable building block for drug discovery and development .

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPYCUUAYHQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.